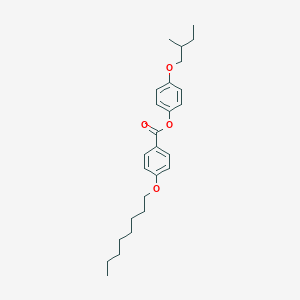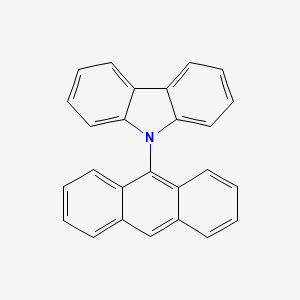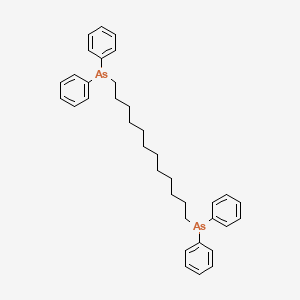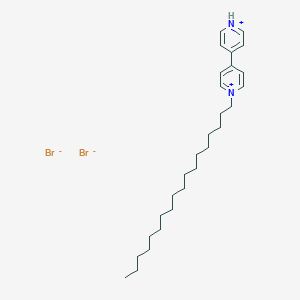![molecular formula C15H25N3O3 B14423393 N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea CAS No. 85707-99-9](/img/structure/B14423393.png)
N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring, and two hydroxyethyl groups attached to a urea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-(diethylamino)aniline with ethylene carbonate in the presence of a base, such as potassium carbonate, to yield the desired urea derivative . The reaction is carried out in an aqueous medium, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is minimized to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Diethylamino)phenyl]-N’-phenylurea
- N-[4-(Diethylamino)phenyl]-N’-ethylthiourea
Uniqueness
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature also contributes to its versatility in various applications, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
85707-99-9 |
|---|---|
Fórmula molecular |
C15H25N3O3 |
Peso molecular |
295.38 g/mol |
Nombre IUPAC |
3-[4-(diethylamino)phenyl]-1,1-bis(2-hydroxyethyl)urea |
InChI |
InChI=1S/C15H25N3O3/c1-3-17(4-2)14-7-5-13(6-8-14)16-15(21)18(9-11-19)10-12-20/h5-8,19-20H,3-4,9-12H2,1-2H3,(H,16,21) |
Clave InChI |
GYGDBTOPNDGPBW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


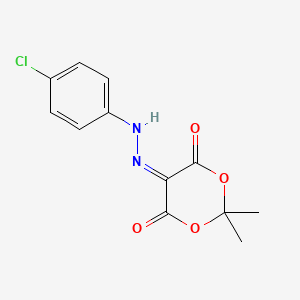
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
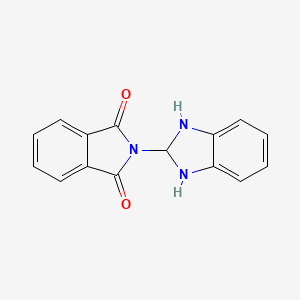
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
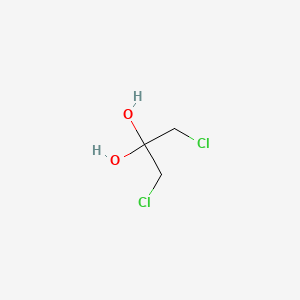
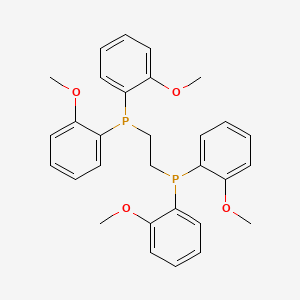
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
